An In-depth Technical Guide to (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate
An In-depth Technical Guide to (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate. This chiral molecule is a valuable building block in medicinal chemistry, offering a rigid scaffold for the development of novel therapeutic agents.
Core Chemical Properties
(R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate is a diester derivative of pyrrolidine. The presence of both a tert-butyl ester and a methyl ester at positions 1 and 3 respectively, along with the chiral center at the 3-position, imparts specific physicochemical characteristics crucial for its application in asymmetric synthesis and drug design.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | ChemScene |
| Molecular Weight | 229.27 g/mol | ChemScene |
| CAS Number | 313706-15-9 (for the (S)-enantiomer) | Echemi |
| IUPAC Name | (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| Boiling Point | 105 °C at 0.2 mmHg | Sigma-Aldrich[1] |
| Flash Point | 128.3 ± 25.4 °C | Sigma-Aldrich[1] |
| Density | 1.301 g/cm³ | Echemi |
| Refractive Index | 1.507 | Echemi |
| Storage Temperature | Room temperature | Sigma-Aldrich[1] |
Spectral Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the presence of the tert-butyl and methyl ester groups, and the pyrrolidine ring protons.
-
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the compound.
Synthesis and Experimental Protocols
The enantioselective synthesis of (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate is crucial for its use in stereospecific applications. While a definitive, step-by-step protocol for this specific molecule is not widely published, a general strategy can be inferred from the synthesis of related chiral pyrrolidine derivatives. A plausible synthetic approach would involve the use of a chiral starting material or an asymmetric catalytic method.
General Asymmetric Synthesis Strategy
A common approach to synthesize chiral pyrrolidine derivatives is through the asymmetric Michael addition reaction.[2] This strategy allows for the stereocontrolled formation of the pyrrolidine ring.
Caption: General workflow for the asymmetric synthesis of the target compound.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol based on common organic synthesis techniques for related compounds. Note: This protocol is for illustrative purposes and would require optimization and validation.
-
Preparation of a Chiral Precursor: A suitable chiral starting material, such as (R)-N-Boc-pyroglutamic acid, would be selected.
-
Ring Opening and Functionalization: The lactam ring of the pyroglutamic acid derivative would be opened to form a linear amino acid derivative. The carboxylic acid at the gamma position would then be selectively reduced to an alcohol.
-
Mesylation and Azide Formation: The primary alcohol would be converted to a good leaving group, such as a mesylate, followed by displacement with sodium azide to introduce the nitrogen for the pyrrolidine ring.
-
Reduction and Cyclization: The azide would be reduced to an amine, which would then undergo intramolecular cyclization to form the pyrrolidine ring.
-
Esterification and Protection: The carboxylic acid at the C3 position would be esterified to the methyl ester, and the secondary amine of the pyrrolidine ring would be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
-
Purification: The final product would be purified using column chromatography on silica gel.
Biological Significance and Potential Applications
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[3][4] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity.[3]
Potential as Enzyme Inhibitors
Derivatives of pyrrolidine-1,3-dicarboxylic acid have been investigated as inhibitors of various enzymes. The rigid pyrrolidine ring serves as a scaffold to present functional groups in a specific orientation for optimal interaction with the enzyme's active site.[5]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine scaffold is a key feature of several marketed DPP-4 inhibitors used for the treatment of type 2 diabetes.[5]
-
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors: Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, suggesting potential as anti-tuberculosis agents.[6]
-
α-Amylase and α-Glucosidase Inhibitors: Pyrrolidine derivatives have been designed and synthesized as inhibitors of these enzymes, which are involved in carbohydrate metabolism, indicating potential for the management of diabetes.[7]
-
Prolyl Oligopeptidase (POP) Inhibitors: Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides have shown potent inhibitory activity against POP, an enzyme implicated in neurological disorders.[8]
Caption: Potential enzyme targets and therapeutic areas for pyrrolidine derivatives.
Role in Neuroscience Drug Discovery
The pyrrolidine ring is a common motif in compounds targeting the central nervous system (CNS). Its ability to introduce conformational rigidity and serve as a scaffold for diverse functional groups makes it valuable for designing ligands for various receptors and transporters. Pyrrolidinylethylindoles, for example, are known to act as serotonin receptor agonists.[9] Novel phenylpyrrolidine derivatives have also been investigated for their potential to improve cognitive functions after ischemic stroke.[10]
Safety and Handling
(R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate is classified as harmful and an irritant. Standard laboratory safety precautions should be followed when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
(R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate is a chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the versatility of the pyrrolidine scaffold make it an attractive starting point for the synthesis of a wide range of biologically active molecules. Further research into the specific biological targets and signaling pathways modulated by this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidinylethylindole - Wikipedia [en.wikipedia.org]
- 10. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
